molecular formula C20H20O12S B13847625 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-((E)-3-hydroxy-5-(sulfooxy)styryl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-((E)-3-hydroxy-5-(sulfooxy)styryl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13847625
M. Wt: 484.4 g/mol
InChI Key: ZHTVMOZPBFOELE-OTPOQTMVSA-N
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Description

Resveratrol 3-Sulfate-4’-glucuronide is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The metabolite Resveratrol 3-Sulfate-4’-glucuronide is formed through the processes of sulfation and glucuronidation, which enhance the solubility and excretion of resveratrol in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-Sulfate-4’-glucuronide typically involves the selective protection and deprotection of hydroxyl groups on the resveratrol molecule. One common method includes the use of chemical or enzymatic hydrolyses to obtain the required diesters from resveratrol triesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another approach involves the use of regiospecifically silylated derivatives or enzymatic transesterification .

Industrial Production Methods

Industrial production of Resveratrol 3-Sulfate-4’-glucuronide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific enzymes or chemical reagents to facilitate the selective modification of resveratrol. The process may also involve purification steps such as preparative high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Resveratrol 3-Sulfate-4’-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Resveratrol 3-Sulfate-4’-glucuronide. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Resveratrol 3-Sulfate-4’-glucuronide include:

Uniqueness

Resveratrol 3-Sulfate-4’-glucuronide is unique due to its dual modification with both sulfate and glucuronide groups, which enhances its solubility and excretion. This dual modification also influences its biological activity and potential therapeutic effects, making it distinct from other resveratrol metabolites .

Properties

Molecular Formula

C20H20O12S

Molecular Weight

484.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15-,16-,17+,18-,20+/m0/s1

InChI Key

ZHTVMOZPBFOELE-OTPOQTMVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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